molecular formula C12H5F5N2O B5003769 2,3,4,5,6-PENTAFLUORO-N-(4-PYRIDINYL)BENZAMIDE

2,3,4,5,6-PENTAFLUORO-N-(4-PYRIDINYL)BENZAMIDE

Cat. No.: B5003769
M. Wt: 288.17 g/mol
InChI Key: WGVFHSJBPDGSIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5,6-PENTAFLUORO-N-(4-PYRIDINYL)BENZAMIDE: is a fluorinated benzamide derivative with a pyridine ring attached to the amide nitrogen. This compound is known for its unique chemical properties, which are attributed to the presence of multiple fluorine atoms and a pyridine moiety. It has a molecular formula of C13H7F5N2O and a molecular weight of 302.199 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-PENTAFLUORO-N-(4-PYRIDINYL)BENZAMIDE typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 4-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2,3,4,5,6-PENTAFLUORO-N-(4-PYRIDINYL)BENZAMIDE is used as a building block in the synthesis of more complex organic molecules. Its unique properties make it valuable in the development of new materials and catalysts .

Biology and Medicine: Its fluorinated structure can enhance the bioavailability and metabolic stability of pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of 2,3,4,5,6-PENTAFLUORO-N-(4-PYRIDINYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Uniqueness: 2,3,4,5,6-PENTAFLUORO-N-(4-PYRIDINYL)BENZAMIDE stands out due to its combination of a highly fluorinated benzene ring and a pyridine moiety. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F5N2O/c13-7-6(8(14)10(16)11(17)9(7)15)12(20)19-5-1-3-18-4-2-5/h1-4H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVFHSJBPDGSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198212
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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